molecular formula C17H16N2 B025575 5-(2,2-diphenylethyl)-1H-imidazole CAS No. 102390-63-6

5-(2,2-diphenylethyl)-1H-imidazole

Cat. No. B025575
M. Wt: 248.32 g/mol
InChI Key: CGWCKWISXYESMC-UHFFFAOYSA-N
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Description

“5-(2,2-diphenylethyl)-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring, including two nitrogen atoms at the non-adjacent positions .


Synthesis Analysis

While specific synthesis methods for “5-(2,2-diphenylethyl)-1H-imidazole” were not found, isocyanates, which could potentially be related, can be synthesized through various methods, including the phosgenation of amines .


Molecular Structure Analysis

The molecular structure of “5-(2,2-diphenylethyl)-1H-imidazole” likely includes an imidazole ring and a diphenylethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Isocyanates, which may be related, react with a variety of nucleophiles, including water, alcohols, and amines, which are of significant industrial importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,2-diphenylethyl)-1H-imidazole” would depend on its specific structure. Isocyanates, for example, have properties such as density, hydrophobicity, physical state, and vapor pressure that are relevant to their exposure in the workplace and the general environment .

Safety And Hazards

The safety and hazards associated with “5-(2,2-diphenylethyl)-1H-imidazole” would depend on its specific structure and use. Isocyanates, for instance, can cause skin and eye irritation, respiratory sensitization, and are harmful if swallowed .

Future Directions

The future directions for “5-(2,2-diphenylethyl)-1H-imidazole” would depend on its specific applications. For instance, isocyanates are being studied for their potential use in the development of novel polyurethanes and other useful polymers .

properties

IUPAC Name

5-(2,2-diphenylethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCKWISXYESMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144986
Record name 4-(2,2-Diphenylethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-diphenylethyl)-1H-imidazole

CAS RN

102390-63-6
Record name 4-(2,2-Diphenylethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Diphenylethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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